Cox-2-IN-31

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

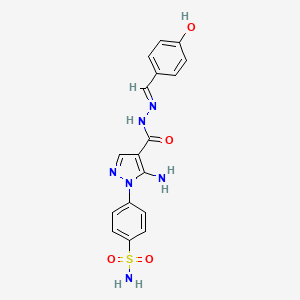

Molecular Formula |

C17H16N6O4S |

|---|---|

Molecular Weight |

400.4 g/mol |

IUPAC Name |

5-amino-N-[(E)-(4-hydroxyphenyl)methylideneamino]-1-(4-sulfamoylphenyl)pyrazole-4-carboxamide |

InChI |

InChI=1S/C17H16N6O4S/c18-16-15(17(25)22-20-9-11-1-5-13(24)6-2-11)10-21-23(16)12-3-7-14(8-4-12)28(19,26)27/h1-10,24H,18H2,(H,22,25)(H2,19,26,27)/b20-9+ |

InChI Key |

CDNINLNBPIYEHO-AWQFTUOYSA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/NC(=O)C2=C(N(N=C2)C3=CC=C(C=C3)S(=O)(=O)N)N)O |

Canonical SMILES |

C1=CC(=CC=C1C=NNC(=O)C2=C(N(N=C2)C3=CC=C(C=C3)S(=O)(=O)N)N)O |

Origin of Product |

United States |

Foundational & Exploratory

Dual COX-2/5-LOX Inhibition: A Technical Guide to a Novel Anti-Inflammatory Strategy

For Researchers, Scientists, and Drug Development Professionals

The concurrent inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) represents a promising therapeutic strategy for the management of inflammation and pain. This approach aims to provide enhanced anti-inflammatory efficacy while mitigating the adverse effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors. This technical guide provides an in-depth overview of the core principles, quantitative data on representative inhibitors, detailed experimental protocols, and key signaling pathways involved in dual COX-2/5-LOX inhibition.

Introduction: The Rationale for Dual Inhibition

Inflammation is a complex biological response mediated by a variety of signaling molecules, including prostaglandins (PGs) and leukotrienes (LTs), which are derived from arachidonic acid (AA).[1][2] Traditional NSAIDs non-selectively inhibit both COX-1 and COX-2 enzymes, leading to a reduction in prostaglandin synthesis. While this provides anti-inflammatory and analgesic effects, the inhibition of the constitutively expressed COX-1 isoform can lead to gastrointestinal side effects.[1][3]

Selective COX-2 inhibitors, or "coxibs," were developed to spare COX-1, thereby reducing gastrointestinal toxicity.[3][4] However, the selective inhibition of COX-2 can lead to a shunting of the arachidonic acid metabolism towards the 5-LOX pathway, resulting in an overproduction of pro-inflammatory leukotrienes.[2][5] This increase in leukotrienes has been associated with bronchospasm and can counteract the anti-inflammatory effects of COX-2 inhibition.[1][2] Furthermore, some studies have linked selective COX-2 inhibitors to an increased risk of cardiovascular events.[4]

Dual COX-2/5-LOX inhibitors have emerged as a potential solution to these challenges. By simultaneously blocking both pathways, these agents can achieve a broader and potentially more potent anti-inflammatory effect.[1][6] This dual action is expected to reduce the risk of gastrointestinal and cardiovascular side effects associated with traditional NSAIDs and selective COX-2 inhibitors.[6][7]

Quantitative Data on Dual COX-2/5-LOX Inhibitors

The following tables summarize the in vitro inhibitory activities of several representative dual COX-2/5-LOX inhibitors reported in the literature. These compounds showcase the diverse chemical scaffolds that have been explored in the pursuit of balanced dual inhibition.

Table 1: In Vitro Inhibitory Activity of Selected Dual COX-2/5-LOX Inhibitors

| Compound | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference Compound(s) |

| Compound 1 | 5.26 | 1.62 | - | Indomethacin derivative |

| Compound 2 | 18.28 | 9.30 | - | Flurbiprofen derivative |

| Compound 3 | 5.26 | 1.62 | - | Diclofenac derivative |

| Compound 5 | 18.28 | 9.30 | - | - |

| WE-4 | 0.22 | 0.3 | - | Aurone derivative |

| PYZ10 | 0.0000283 | - | - | Pyrazole-thiourea-benzimidazole hybrid |

| PYZ11 | 0.0002272 | - | - | Pyrazole-thiourea-benzimidazole hybrid |

| 6b | 0.04 | - | 329 | 1,2,3-Triazole and benzenesulfonamide tethered to NSAID |

| 6j | 0.04 | - | 312 | 1,2,3-Triazole and benzenesulfonamide tethered to NSAID |

| Celecoxib | 0.05 | >100 | 294 | Selective COX-2 Inhibitor |

| Zileuton | >100 | 0.77 | - | 5-LOX Inhibitor |

Data synthesized from multiple sources.[8][9][10][11][12] Note: A lower IC50 value indicates greater potency. The selectivity index (SI) for COX-2 is a ratio of the IC50 for COX-1 to the IC50 for COX-2; a higher SI indicates greater selectivity for COX-2 over COX-1.

Experimental Protocols

The characterization of dual COX-2/5-LOX inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.

In Vitro Enzyme Inhibition Assays

3.1.1. COX-2 Inhibitory Assay (Fluorometric Method)

This assay determines the ability of a test compound to inhibit the activity of recombinant human COX-2.

-

Principle: The assay measures the peroxidase activity of COX-2. The enzyme catalyzes the conversion of arachidonic acid to prostaglandin G2 (PGG2), which is then reduced to PGH2. A fluorometric probe is used to detect the peroxidase activity.

-

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Fluorometric probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine)

-

Heme

-

Assay buffer (e.g., Tris-HCl)

-

Test compounds and reference inhibitor (e.g., Celecoxib)

-

-

Procedure:

-

Prepare solutions of the test compounds and reference inhibitor in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme.

-

Add the test compounds at various concentrations.

-

Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes).

-

Initiate the reaction by adding arachidonic acid and the fluorometric probe.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 535 nm excitation / 587 nm emission) over time.[13]

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

-

3.1.2. 5-LOX Inhibitory Assay (Fluorometric Method)

This assay evaluates the inhibitory effect of a test compound on 5-lipoxygenase activity.

-

Principle: The assay measures the ability of 5-LOX to hydroperoxidate a fatty acid substrate. The resulting hydroperoxides are detected using a fluorometric probe.

-

Materials:

-

Human recombinant 5-LOX enzyme

-

Arachidonic acid (substrate)

-

Fluorometric probe

-

Assay buffer

-

Test compounds and reference inhibitor (e.g., Zileuton)

-

-

Procedure:

-

Prepare solutions of the test compounds and reference inhibitor.

-

In a 96-well plate, add the assay buffer and 5-LOX enzyme.

-

Add the test compounds at various concentrations.

-

Incubate the plate at room temperature.

-

Initiate the reaction by adding arachidonic acid.

-

Add the fluorometric probe and measure the fluorescence intensity.

-

Calculate the percentage of inhibition and determine the IC50 value.[9]

-

In Vivo Anti-Inflammatory Activity Assay

3.2.1. Carrageenan-Induced Paw Edema in Rats

This is a widely used animal model to assess the acute anti-inflammatory activity of a compound.

-

Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar region of a rat's paw, inducing a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is measured.

-

Animals: Male or female Wistar or Sprague-Dawley rats.

-

Procedure:

-

Fast the animals overnight before the experiment.

-

Administer the test compound or vehicle orally or intraperitoneally.

-

After a specified time (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar tissue of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

-

Signaling Pathways and Experimental Workflows

Visualizing the underlying biochemical pathways and experimental processes is crucial for understanding the mechanism of action and the development pipeline of dual COX-2/5-LOX inhibitors.

Caption: Arachidonic Acid Cascade and Dual Inhibition.

Caption: Drug Discovery Workflow for Dual Inhibitors.

Caption: Rationale for Developing Dual Inhibitors.

Conclusion and Future Directions

The development of dual COX-2/5-LOX inhibitors holds significant promise for creating a new class of anti-inflammatory agents with an improved efficacy and safety profile. By targeting two key enzymatic pathways in the arachidonic acid cascade, these compounds offer a more comprehensive approach to modulating the inflammatory response. The quantitative data and experimental protocols outlined in this guide provide a framework for the continued discovery and characterization of novel dual inhibitors. Future research in this area will likely focus on optimizing the potency and selectivity of these compounds, as well as further elucidating their long-term safety and clinical utility in a variety of inflammatory conditions.

References

- 1. Dual inhibitors of cyclooxygenase and 5-lipoxygenase. A new avenue in anti-inflammatory therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. zenodo.org [zenodo.org]

- 4. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 5. academic.oup.com [academic.oup.com]

- 6. A Comprehensive Review on the Advancements of Dual COX-2/5-LOX Inhibitors as Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) as a new strategy to provide safer non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Unveiling Anticancer Potential of COX-2 and 5-LOX Inhibitors: Cytotoxicity, Radiosensitization Potential and Antimigratory Activity against Colorectal and Pancreatic Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-Depth Technical Guide on a Representative COX-2 Inhibitor with the Molecular Formula C17H16N6O4S

Disclaimer: Publicly available information on a specific compound designated "Cox-2-IN-31" with the molecular formula C17H16N6O4S is not available at the time of this writing. Therefore, this technical guide provides a comprehensive overview of the core principles of selective COX-2 inhibition, utilizing data and methodologies applicable to the evaluation of novel COX-2 inhibitors, in line with the requested specifications. The data and protocols presented are representative of the field and are based on established research on well-characterized COX-2 inhibitors.

Introduction to Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a key enzyme in the biosynthetic pathway that converts arachidonic acid into prostaglandins and other prostanoids.[1] There are two main isoforms of this enzyme, COX-1 and COX-2.[1] COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that regulate physiological functions such as gastrointestinal protection, renal blood flow, and platelet aggregation.[2] In contrast, COX-2 is an inducible enzyme, with its expression being upregulated by pro-inflammatory stimuli such as cytokines, growth factors, and tumor promoters.[3][4] This induction of COX-2 leads to an increased production of prostaglandins at sites of inflammation, contributing to pain, fever, and swelling.[5]

The discovery of the two COX isoforms led to the development of selective COX-2 inhibitors, often referred to as "coxibs".[6] These drugs were designed to provide the anti-inflammatory and analgesic effects of traditional non-steroidal anti-inflammatory drugs (NSAIDs), which inhibit both COX-1 and COX-2, while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[2][5] Selective COX-2 inhibitors have a chemical structure that allows them to bind to the larger and more flexible active site of the COX-2 enzyme, while being too bulky to effectively inhibit the COX-1 isoform.[4][7]

The COX-2 Signaling Pathway

The expression of COX-2 is tightly regulated by a complex network of signaling pathways.[8] Various extracellular stimuli, including pro-inflammatory cytokines (e.g., TNF-α, IL-1β), growth factors, and tumor promoters, can activate intracellular signaling cascades that converge on the promoter region of the PTGS2 gene (the gene encoding COX-2) to initiate its transcription.[3] Key pathways involved in the upregulation of COX-2 include the Mitogen-Activated Protein Kinase (MAPK) cascades (ERK, JNK, and p38), the NF-κB signaling pathway, and the PI3K/Akt pathway.[8][9]

Once expressed, COX-2 metabolizes arachidonic acid to prostaglandin H2 (PGH2). PGH2 is then converted by various downstream synthases into a range of biologically active prostanoids, including prostaglandin E2 (PGE2), prostacyclin (PGI2), prostaglandin D2 (PGD2), prostaglandin F2α (PGF2α), and thromboxane A2 (TXA2).[4] These prostanoids exert their effects by binding to specific G-protein coupled receptors on the surface of target cells, leading to a variety of physiological and pathological responses. For instance, PGE2 is a major mediator of inflammation and pain.[10][11]

Caption: The COX-2 signaling pathway, from extracellular stimuli to the production of pro-inflammatory prostanoids.

Experimental Protocols for Evaluation of COX-2 Inhibitors

A thorough evaluation of a novel COX-2 inhibitor involves a series of in vitro and in vivo experiments to determine its potency, selectivity, and efficacy.

In Vitro COX-1/COX-2 Inhibition Assays

The primary assessment of a potential COX-2 inhibitor is to determine its inhibitory activity against both COX isoforms to establish its potency and selectivity.

-

Objective: To measure the 50% inhibitory concentration (IC50) of the test compound for both COX-1 and COX-2 enzymes.

-

Methodology:

-

Enzyme Source: Recombinant human or ovine COX-1 and COX-2 enzymes are commonly used.

-

Assay Principle: A common method is the colorimetric COX inhibitor screening assay.[2] This assay measures the peroxidase activity of the COX enzyme. The cyclooxygenase reaction produces PGG2, which is then reduced to PGH2 by the peroxidase component of the enzyme. This process is monitored by observing the oxidation of a chromogenic substrate.

-

Procedure:

-

The test compound is pre-incubated with the COX-1 or COX-2 enzyme in the presence of heme.

-

Arachidonic acid is added to initiate the reaction.

-

The peroxidase activity is measured spectrophotometrically by monitoring the absorbance of the oxidized chromogen.

-

A range of inhibitor concentrations is tested to generate a dose-response curve and calculate the IC50 value.

-

-

Selectivity Index (SI): The selectivity of the compound for COX-2 is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2 (SI = IC50(COX-1) / IC50(COX-2)). A higher SI value indicates greater selectivity for COX-2.

-

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model

This is a widely used and well-characterized animal model for evaluating the anti-inflammatory activity of new compounds.

-

Objective: To assess the ability of the test compound to reduce acute inflammation in vivo.

-

Animal Model: Typically, male Wistar or Sprague-Dawley rats are used.

-

Methodology:

-

Compound Administration: The test compound is administered orally or intraperitoneally to the animals at various doses. A positive control (e.g., indomethacin or celecoxib) and a vehicle control group are included.

-

Induction of Inflammation: After a specific period (e.g., 1 hour) to allow for drug absorption, a sub-plantar injection of carrageenan (a phlogistic agent) is made into the right hind paw of each rat.

-

Measurement of Edema: The volume of the paw is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: The percentage inhibition of edema for each group is calculated relative to the vehicle control group. This allows for the determination of the effective dose of the compound.

-

Experimental Workflow for Novel COX-2 Inhibitor Evaluation

The development and evaluation of a novel COX-2 inhibitor typically follows a structured workflow, from initial screening to in vivo efficacy studies.

Caption: A typical experimental workflow for the preclinical evaluation of a novel COX-2 inhibitor.

Quantitative Data for Representative COX-2 Inhibitors

The following table summarizes the in vitro inhibitory activity and selectivity of some well-known COX-2 inhibitors. It is important to note that IC50 values can vary depending on the specific assay conditions and enzyme source used.[12]

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |

| Celecoxib | 15 | 0.04 | 375 | [6] |

| Rofecoxib | >1000 | 0.018 | >55,555 | [6] |

| Valdecoxib | 150 | 0.005 | 30,000 | [2] |

| Etoricoxib | 106 | 0.001 | 106,000 | [2] |

| Indomethacin | 0.018 | 0.88 | 0.02 | [6] |

This table presents representative data compiled from various sources for illustrative purposes. Actual values may vary based on experimental conditions.

Conclusion

The development of selective COX-2 inhibitors represents a significant advancement in the management of pain and inflammation. A thorough understanding of the COX-2 signaling pathway and the application of a systematic series of in vitro and in vivo experimental protocols are crucial for the discovery and characterization of new, potent, and safe COX-2 inhibitors. While specific data for a compound named "this compound" with the molecular formula C17H16N6O4S is not publicly available, the principles and methodologies outlined in this guide provide a robust framework for its evaluation, should it become available. Future research in this area will continue to focus on developing novel COX-2 inhibitors with improved efficacy and safety profiles.

References

- 1. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 2. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04686B [pubs.rsc.org]

- 3. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Potential Anti-inflammatory Compounds, Selective Inhibitors of Cyclooxygenase-2 (COX-2) [scielo.org.mx]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]

- 11. Cyclooxygenase-2 in Synaptic Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Radiolabeled COX-2 Inhibitors for Non-Invasive Visualization of COX-2 Expression and Activity — A Critical Update - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of Cox-2-IN-31: A Technical Overview

Introduction

Cox-2-IN-31 is identified as a meclofenamate amide derivative that has demonstrated potent and modestly selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1] This technical guide provides a summary of the available in vitro characterization data for this compound, outlines relevant experimental protocols, and illustrates the pertinent signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the preclinical evaluation of novel anti-inflammatory compounds.

Data Presentation: Quantitative Analysis of Inhibitory Activity

The in vitro efficacy of this compound has been quantified through the determination of its IC50 value, which represents the concentration of the inhibitor required to reduce the activity of the COX-2 enzyme by 50%. The available data is summarized in the table below.

| Compound | Target Enzyme | Assay Type | IC50 (μM) | Selectivity Ratio (COX-1/COX-2) |

| This compound | COX-2 | Intact Cell Assay (PGD2 Production) | 0.12 | Modestly Selective |

| Meclofenamic Acid (Parent Compound) | COX-2 | Intact Cell Assay (PGD2 Production) | 0.06 | Not Specified |

Table 1: In vitro inhibitory activity of this compound against COX-2 in intact macrophages. Data sourced from PNAS.[1]

Experimental Protocols

A detailed methodology for the key experiments is crucial for the replication and validation of the findings. Below is a representative protocol for an in vitro COX-2 inhibition assay.

In Vitro COX-2 Inhibition Assay in Intact Cells

This assay is designed to determine the potency of a test compound in inhibiting COX-2 activity within a cellular environment.

1. Cell Culture and Treatment:

- Murine macrophage J774A.1 cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 units/mL), and streptomycin (100 µg/mL).

- Cells are seeded in 24-well plates and grown to confluence.

- Prior to the experiment, the culture medium is replaced with serum-free DMEM, and the cells are incubated for 2 hours.

- The test compound, this compound, is added to the cells at various concentrations and pre-incubated for 30 minutes.

2. Induction of COX-2 Expression and Prostaglandin Synthesis:

- COX-2 expression is induced by treating the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL.

- Simultaneously, prostaglandin synthesis is initiated by the addition of arachidonic acid (10 µM).

- The cells are incubated for an additional 60 minutes at 37°C.

3. Quantification of Prostaglandin D2 (PGD2):

- Following incubation, the cell culture supernatant is collected.

- The concentration of PGD2 in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

4. Data Analysis:

- The percentage of inhibition of PGD2 production is calculated for each concentration of the test compound relative to the vehicle control.

- The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

COX-2 Signaling Pathway

The cyclooxygenase-2 (COX-2) pathway plays a critical role in inflammation and pain.[2][3] Inflammatory stimuli, such as cytokines and lipopolysaccharides (LPS), trigger a signaling cascade that leads to the increased expression of the COX-2 enzyme.[4][5] COX-2 then catalyzes the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.[4][6]

Caption: The COX-2 signaling pathway, illustrating the mechanism of action for this compound.

Experimental Workflow for In Vitro Characterization

The in vitro characterization of a novel COX-2 inhibitor typically follows a structured workflow to assess its potency, selectivity, and mechanism of action. This process involves a series of assays to build a comprehensive profile of the compound.

Caption: A typical experimental workflow for the in vitro characterization of a selective COX-2 inhibitor.

This compound has been identified as a potent inhibitor of COX-2 in cellular assays. The data presented in this guide, along with the outlined experimental protocols and pathway diagrams, provide a foundational understanding of its in vitro characteristics. Further investigation into its selectivity profile against COX-1 and detailed mechanistic studies would be necessary to fully elucidate its therapeutic potential. The information provided herein serves as a valuable resource for researchers engaged in the discovery and development of next-generation anti-inflammatory agents.

References

- 1. pnas.org [pnas.org]

- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cox-2 is regulated by toll-like receptor-4 (TLR4) signaling and is important for proliferation and apoptosis in response to intestinal mucosal injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Integrated Pathways of COX-2 and mTOR: Roles in Cell Sensing and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preclinical Evaluation of Novel COX-2 Inhibitors in Inflammatory Response Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclooxygenase-2 (COX-2) is a critical enzyme in the inflammatory cascade, making it a key target for anti-inflammatory drug development.[1][2][3] Unlike the constitutively expressed COX-1 isoform responsible for homeostatic functions, COX-2 is induced by pro-inflammatory stimuli such as cytokines and endotoxins at sites of inflammation.[3][4] Its primary role is to convert arachidonic acid into prostaglandins (PGs), particularly prostaglandin E2 (PGE2), which are potent mediators of pain, fever, and inflammation.[4][5] Selective COX-2 inhibitors, also known as coxibs, were developed to provide the anti-inflammatory benefits of traditional non-steroidal anti-inflammatory drugs (NSAIDs) while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[3][5][6]

This guide provides a comprehensive overview of the core methodologies and data interpretation for the preclinical evaluation of novel selective COX-2 inhibitors, using a hypothetical compound, herein referred to as "Cox-2-IN-31," as a model.

Mechanism of Action and Signaling Pathway

The anti-inflammatory action of selective COX-2 inhibitors is achieved by specifically blocking the active site of the COX-2 enzyme. This prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins and thromboxanes.[5] By selectively targeting COX-2, these inhibitors reduce the production of inflammatory mediators without affecting the protective functions of COX-1 in the gastric mucosa and platelets.[3][6]

Caption: The Arachidonic Acid Cascade and the site of action for this compound.

Experimental Protocols

The preclinical evaluation of a novel COX-2 inhibitor involves a series of in vitro and in vivo experiments to determine its potency, selectivity, and anti-inflammatory efficacy.

In Vitro COX-1/COX-2 Inhibition Assay

This assay is crucial for determining the potency (IC50) and selectivity of the compound for COX-2 over COX-1.

Methodology:

-

Enzyme Source: Recombinant human or ovine COX-1 and COX-2 enzymes are commonly used.

-

Assay Principle: A colorimetric or enzyme immunoassay (EIA) kit can be used to measure the amount of prostaglandin produced. The assay measures the peroxidase activity of COX, which catalyzes the oxidation of a chromogenic substrate.

-

Procedure:

-

The compound (this compound) is pre-incubated at various concentrations with either COX-1 or COX-2 enzyme in the presence of heme.

-

Arachidonic acid is added to initiate the reaction.

-

The reaction is allowed to proceed for a specified time (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).

-

The amount of PGG2 produced is quantified by measuring the absorbance of the oxidized chromogen at a specific wavelength (e.g., 590 nm).

-

The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated for both COX-1 and COX-2.

-

The COX-2 Selectivity Index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI indicates greater selectivity for COX-2.[2]

-

Cell-Based Assay for PGE2 Production

This assay confirms the compound's activity in a cellular context, which is more physiologically relevant than a purified enzyme assay.

Methodology:

-

Cell Line: Murine macrophage cell line RAW 264.7 is frequently used as it can be stimulated to produce high levels of COX-2 and PGE2.

-

Procedure:

-

RAW 264.7 cells are seeded in multi-well plates and allowed to adhere.

-

Cells are pre-treated with various concentrations of this compound for 1 hour.

-

Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the cells, which upregulates COX-2 expression.

-

After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

-

The concentration of PGE2 in the supernatant is measured using a competitive ELISA kit.

-

The dose-dependent inhibition of PGE2 production is determined.

-

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model

This is a standard acute inflammation model to assess the in vivo efficacy of anti-inflammatory compounds.

Methodology:

-

Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.

-

Procedure:

-

Animals are divided into groups: vehicle control, positive control (e.g., indomethacin or celecoxib), and various dose groups of this compound.

-

The test compounds are administered orally or intraperitoneally.

-

After a set time (e.g., 1 hour), acute inflammation is induced by injecting a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

-

Paw volume is measured immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

-

The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

-

Caption: A typical workflow for the preclinical evaluation of a novel COX-2 inhibitor.

Data Presentation

Quantitative data should be presented in a clear, tabular format to allow for easy comparison and interpretation.

Table 1: In Vitro COX-1/COX-2 Inhibitory Activity and Selectivity

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) |

| This compound | >100 | 0.054 | >1850 |

| Celecoxib (Control) | 15 | 0.055 | 272 |

| Diclofenac (Control) | 1.2 | 0.03 | 40 |

Data are representative. IC50 values are determined from concentration-response curves.

Table 2: Inhibition of LPS-Induced PGE2 Production in RAW 264.7 Macrophages

| Treatment | Concentration (µM) | PGE2 Concentration (pg/mL) | % Inhibition |

| Vehicle Control (No LPS) | - | 15 ± 3 | - |

| Vehicle Control (+LPS) | - | 2500 ± 150 | 0% |

| This compound | 0.01 | 1650 ± 120 | 34% |

| This compound | 0.1 | 850 ± 90 | 66% |

| This compound | 1 | 250 ± 45 | 90% |

| Celecoxib (1 µM) | 1 | 300 ± 50 | 88% |

Values are mean ± SD. The percentage of inhibition is calculated relative to the LPS-stimulated vehicle control.

Table 3: Effect on Carrageenan-Induced Paw Edema in Rats

| Treatment Group | Dose (mg/kg, p.o.) | Paw Volume Increase (mL) at 3 hr | % Inhibition of Edema |

| Vehicle Control | - | 0.85 ± 0.09 | 0% |

| This compound | 3 | 0.55 ± 0.07 | 35.3% |

| This compound | 10 | 0.34 ± 0.05 | 60.0% |

| This compound | 30 | 0.21 ± 0.04 | 75.3% |

| Celecoxib (Control) | 10 | 0.38 ± 0.06 | 55.3% |

Values represent the mean increase in paw volume ± SD at 3 hours post-carrageenan injection.

This technical guide outlines the fundamental steps for the preclinical characterization of a novel selective COX-2 inhibitor, "this compound." Through a systematic approach involving in vitro enzyme and cell-based assays, followed by in vivo models of acute inflammation, researchers can effectively determine the compound's potency, selectivity, and therapeutic potential. The presented protocols and data formats provide a robust framework for advancing promising anti-inflammatory candidates toward further development.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 6. my.clevelandclinic.org [my.clevelandclinic.org]

Technical Whitepaper: Analgesic Potential of the COX-2/5-LOX Inhibitor, Cox-2-IN-31

Disclaimer: This document provides a detailed technical guide on the analgesic potential of a compound identified as Cox-2-IN-31. While quantitative data for this compound, including its CAS number and inhibitory concentrations against COX-2 and 5-LOX, are available from chemical suppliers, the primary research publication detailing its synthesis and comprehensive biological evaluation could not be located in the public domain. Therefore, to fulfill the request for a detailed guide with experimental protocols and representative data, this whitepaper utilizes information from a publicly available research article that describes a molecule with a similar dual inhibitory profile, referred to as "compound 7b" in that study. The experimental protocols and quantitative results presented herein are derived from that representative compound and should be considered illustrative of the potential properties and evaluation methods for a compound like this compound.

Core Compound Information: this compound

This compound is a potent, orally active dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX)[1][2]. It also demonstrates inhibitory activity against transmembrane human carbonic anhydrase (hCA) isoforms IX and XII[1][2]. Its dual action against both COX-2 and 5-LOX suggests a potential for broad-spectrum anti-inflammatory and analgesic effects with a potentially improved safety profile compared to traditional NSAIDs.

| Property | Value | Reference |

| Compound Name | This compound (also known as compound 7b) | [1] |

| CAS Number | 2734870-15-4 | [3] |

| Molecular Formula | C17H16N6O4S | [3] |

| COX-2 IC50 | 60 nM | [1][2] |

| 5-LOX IC50 | 1.9 µM | [1][2] |

| hCA IX Ki | 48.9 nM | [1][2] |

| hCA XII Ki | 5.8 nM | [1][2] |

| Reported Activities | Analgesic, Anti-inflammatory | [1][2] |

Quantitative Data Summary (Representative Compound)

The following data are summarized from a study on novel phenoxy acetic acid derivatives, specifically "compound 7b" from that series, which exhibits selective COX-2 inhibition and significant in vivo anti-inflammatory and analgesic activity.

Table 2.1: In Vitro COX-1/COX-2 Inhibition

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |

| Compound 7b | 5.31 ± 0.11 | 0.08 ± 0.02 | 66.38 |

| Celecoxib | 14.93 ± 0.24 | 0.05 ± 0.02 | 298.6 |

Data sourced from a representative study on a similar class of compounds.

Table 2.2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

| Treatment (Dose) | Paw Edema Inhibition (%) | Paw Weight Inhibition (%) |

| Compound 7b | 46.51% | 64.84% |

| Celecoxib | 57.34% | 71.30% |

Data represents the percentage reduction in paw edema and weight compared to the control group, indicating anti-inflammatory efficacy.

Table 2.3: In Vivo Analgesic Activity (Acetic Acid-Induced Writhing in Mice)

| Treatment (Dose) | Writhing Inhibition (%) |

| Compound 7b | 58.11% |

| Celecoxib | 63.52% |

Data represents the percentage reduction in the number of abdominal writhes compared to the control group, indicating peripheral analgesic effects.

Table 2.4: Pro-inflammatory Mediator Levels in Paw Exudate

| Treatment (Dose) | TNF-α Reduction (%) | PGE-2 Reduction (%) |

| Compound 7b | 64.88% | 57.07% |

| Celecoxib | 60.16% | 63.52% |

Data shows the percentage reduction of key inflammatory mediators in the exudate from the inflamed paw.

Detailed Experimental Protocols (Representative Methods)

The following protocols are representative of the standard methods used to evaluate the analgesic and anti-inflammatory potential of COX-2 inhibitors.

3.1 In Vitro COX-1/COX-2 Inhibition Assay This assay determines the concentration of the inhibitor required to reduce the activity of COX-1 and COX-2 enzymes by 50% (IC50).

-

Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

-

Enzymes: Ovine COX-1 and human recombinant COX-2 are used.

-

Procedure:

-

The test compound is pre-incubated with the respective COX enzyme (COX-1 or COX-2) in a reaction buffer for a specified time (e.g., 15 minutes) at room temperature.

-

Arachidonic acid, the substrate for the cyclooxygenase reaction, is added to initiate the reaction.

-

The reaction is incubated for a further period (e.g., 5 minutes).

-

The colorimetric substrate (TMPD) is added.

-

The absorbance is measured using a plate reader at 590 nm.

-

IC50 values are calculated by plotting the percentage of inhibition versus the concentration of the test compound. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

-

3.2 In Vivo Carrageenan-Induced Paw Edema Assay This is a standard model for evaluating the acute anti-inflammatory activity of compounds.[1][2][3][4][5]

-

Animals: Typically, Wistar rats or Swiss albino mice are used.

-

Procedure:

-

Animals are divided into control, standard (e.g., Celecoxib), and test groups.

-

The initial volume of the right hind paw of each animal is measured using a plethysmometer.

-

The test compound, standard drug, or vehicle (for the control group) is administered orally or intraperitoneally.

-

After a set period (e.g., 1 hour) to allow for drug absorption, a sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw to induce inflammation.[3][5]

-

Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).[1]

-

The percentage inhibition of edema is calculated for each group relative to the control group.

-

3.3 In Vivo Acetic Acid-Induced Writhing Test This model is used to assess peripheral analgesic activity.[6][7][8][9]

-

Animals: Typically, Swiss albino mice are used.

-

Principle: Intraperitoneal injection of acetic acid causes irritation of the peritoneal cavity, leading to the release of endogenous mediators like prostaglandins and bradykinin, which stimulate nociceptors and induce a characteristic writhing response (abdominal constriction and stretching of hind limbs).[7][8]

-

Procedure:

-

Animals are divided into control, standard (e.g., Diclofenac or Celecoxib), and test groups.

-

The test compound, standard drug, or vehicle is administered orally.

-

After a specific period (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally.[9]

-

Immediately after the injection, the animals are placed in an observation chamber, and the number of writhes is counted for a set duration (e.g., 20 minutes).[8]

-

The percentage inhibition of writhing is calculated for the treated groups compared to the control group.

-

Signaling Pathways and Experimental Workflows

4.1 Arachidonic Acid Inflammatory Cascade this compound exerts its effect by inhibiting two key enzymes in the arachidonic acid cascade: COX-2 and 5-LOX. This dual inhibition blocks the production of both prostaglandins (PGs) and leukotrienes (LTs), which are potent mediators of inflammation and pain.

Caption: Arachidonic Acid Cascade and Points of Inhibition by this compound.

4.2 Experimental Workflow for Analgesic Potential Assessment The evaluation of a novel compound's analgesic potential follows a structured workflow, progressing from in vitro screening to in vivo models of pain.

Caption: Workflow for Preclinical Evaluation of Analgesic Potential.

References

- 1. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 2. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. inotiv.com [inotiv.com]

- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 6. Acetic acid induced writhing test: Significance and symbolism [wisdomlib.org]

- 7. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rjptsimlab.com [rjptsimlab.com]

- 9. saspublishers.com [saspublishers.com]

An In-depth Technical Guide on 4-(5-Amino-pyrazol-1-yl) Benzene Sulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(5-amino-pyrazol-1-yl) benzene sulfonamide derivatives, a class of compounds demonstrating significant potential as multi-target therapeutic agents. This document details their synthesis, biological activities, and the experimental protocols utilized in their evaluation, with a focus on their roles as inhibitors of key enzymes in inflammation and cancer pathways.

Introduction

4-(5-Amino-pyrazol-1-yl) benzene sulfonamide derivatives are a promising class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry. Structurally related to the selective COX-2 inhibitor celecoxib, these molecules are designed to interact with multiple biological targets, potentially offering a more holistic therapeutic effect with an improved safety profile compared to single-target agents. Their core structure, featuring a pyrazole ring linked to a benzene sulfonamide moiety, serves as a versatile scaffold for modifications to enhance potency and selectivity against various enzymatic targets.

Recent research has highlighted the potential of these derivatives as multi-target anti-inflammatory agents by concurrently inhibiting cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII which are implicated in tumorigenesis.[1][2][3] This multi-pronged approach addresses different facets of the inflammatory cascade and cancer cell survival mechanisms.

Synthesis of 4-(5-Amino-pyrazol-1-yl) Benzene Sulfonamide Derivatives

The synthesis of 4-(5-amino-pyrazol-1-yl) benzene sulfonamide derivatives typically involves a multi-step process. A general synthetic route is outlined below, based on established methodologies.[4][5]

General Synthetic Protocol:

A common approach involves the reaction of a functionalized amine with an appropriate arylsulfonyl chloride derivative. For instance, a substituted 5-aminopyrazole can be reacted with a benzenesulfonyl chloride in a suitable solvent such as tetrahydrofuran (THF) in the presence of a base like triethylamine. The reaction mixture is typically stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated through extraction and purified by recrystallization.[4]

Another key synthetic strategy involves the condensation of 1-phenylbutan-1,3-dione with 4-hydrazinobenzenesulfonamide hydrochloride in ethanol. The mixture is heated, and upon cooling and addition of water, the desired pyrazole-benzenesulfonamide product precipitates and can be purified by recrystallization.

Biological Activities and Mechanism of Action

These derivatives have shown potent inhibitory activity against several key enzymes involved in inflammation and cancer.

Inhibition of COX-2 and 5-LOX in the Arachidonic Acid Pathway

The inflammatory response is largely mediated by metabolites of the arachidonic acid pathway.[1][6][7] Phospholipase A2 releases arachidonic acid from the cell membrane, which is then metabolized by two major enzymatic pathways: the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.

-

Cyclooxygenase (COX) Pathway: COX enzymes (COX-1 and COX-2) convert arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[6] COX-2 is inducibly expressed at sites of inflammation, making it a prime target for anti-inflammatory drugs.[1][6]

-

5-Lipoxygenase (5-LOX) Pathway: The 5-LOX enzyme catalyzes the conversion of arachidonic acid into leukotrienes (LTs), which are potent pro-inflammatory mediators involved in asthma and other inflammatory diseases.[6]

By inhibiting both COX-2 and 5-LOX, 4-(5-amino-pyrazol-1-yl) benzene sulfonamide derivatives can effectively suppress the production of both prostaglandins and leukotrienes, leading to a broad-spectrum anti-inflammatory effect.[2][3]

Inhibition of Carbonic Anhydrases IX and XII

Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[8][9][10] The isoforms CA IX and CA XII are transmembrane proteins that are overexpressed in many types of tumors and are associated with poor prognosis.[8][10] Their activity helps maintain a neutral intracellular pH while acidifying the tumor microenvironment, which promotes tumor growth, invasion, and metastasis.[8][11] Inhibition of CA IX and CA XII is therefore a promising strategy for anticancer therapy.[9][10]

Quantitative Data Summary

The inhibitory activities of a series of 4-(5-amino-pyrazol-1-yl) benzene sulfonamide derivatives (compounds 7a-j ) have been reported against COX-1, COX-2, 5-LOX, and various carbonic anhydrase isoforms.[2][3] The data is summarized in the tables below for easy comparison.

Table 1: In Vitro COX-1/COX-2 and 5-LOX Inhibitory Activities

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | 5-LOX IC₅₀ (µM) |

| 7a | >10 | 0.049 | >204.08 | 2.4 |

| 7b | >10 | 0.060 | >166.67 | 1.9 |

| 7j | >10 | 0.060 | >166.67 | 2.5 |

| Celecoxib | 3.2 | 0.045 | 71.11 | - |

IC₅₀ values represent the concentration required for 50% inhibition. Selectivity Index is a ratio of IC₅₀ values, indicating selectivity for COX-2 over COX-1.

Table 2: In Vitro Human Carbonic Anhydrase Inhibition Data (Kᵢ, nM)

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| 7a | 250.6 | 120.5 | 13.0 | 5.8 |

| 7b | 345.8 | 180.2 | 18.1 | 6.2 |

| 7j | 450.1 | 210.7 | 82.1 | 62.0 |

| Acetazolamide | 250 | 12 | 25 | 5.7 |

Kᵢ values represent the inhibition constant.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are generalized protocols based on common practices and information from commercially available assay kits.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay is typically performed using a fluorometric or colorimetric method to measure the peroxidase activity of the COX enzymes.[12][13][14][15]

Principle: The assay measures the generation of Prostaglandin G2, an intermediate product of the COX-catalyzed reaction. A probe is used that fluoresces upon interaction with the reaction product.

Materials:

-

COX Assay Buffer

-

COX Probe (in DMSO)

-

COX Cofactor (in DMSO)

-

Arachidonic Acid (substrate)

-

NaOH

-

Human recombinant COX-1 and COX-2 enzymes

-

Test compounds and reference inhibitor (e.g., Celecoxib)

-

96-well opaque plate

-

Fluorescence plate reader

Procedure:

-

Preparation of Reagents: Prepare all reagents according to the manufacturer's instructions. Dilute test inhibitors to the desired concentrations.

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add the COX Assay Buffer, COX Cofactor, COX enzyme (either COX-1 or COX-2), and the test compound or vehicle control. Incubate the mixture.

-

Reaction Initiation: Initiate the reaction by adding the Arachidonic Acid substrate solution to all wells.

-

Measurement: Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) for a set period.

-

Data Analysis: Calculate the rate of reaction from the linear portion of the kinetic curve. The percent inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. IC₅₀ values are calculated from a dose-response curve.

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

The activity of 5-LOX is often determined spectrophotometrically by measuring the formation of hydroperoxides from a fatty acid substrate like linoleic or arachidonic acid.[16][17][18][19][20]

Principle: 5-LOX catalyzes the oxidation of linoleic acid to hydroperoxy-octadecadienoate (HPOD), which can be detected by an increase in absorbance at 234 nm.

Materials:

-

Tris buffer (e.g., 50 mM, pH 7.5)

-

5-LOX enzyme solution

-

Linoleic acid (substrate)

-

Test compounds and reference inhibitor (e.g., Montelukast)

-

UV-Visible spectrophotometer

Procedure:

-

Reagent Preparation: Prepare buffer, enzyme, and substrate solutions. Dissolve test compounds in a suitable solvent (e.g., DMSO) and dilute to desired concentrations.

-

Incubation: In a cuvette or 96-well plate, mix the buffer, enzyme solution, and test compound or vehicle. Incubate for a short period at a controlled temperature (e.g., 25°C).

-

Reaction Initiation: Add the linoleic acid substrate to start the reaction.

-

Measurement: Monitor the change in absorbance at 234 nm over time.

-

Data Analysis: The initial reaction rate is determined from the slope of the linear portion of the absorbance curve. The percentage of inhibition is calculated, and IC₅₀ values are determined from dose-response curves.

Carbonic Anhydrase (CA) Inhibition Assay

The inhibition of carbonic anhydrase activity is typically measured using an esterase assay.

Principle: This colorimetric assay utilizes the esterase activity of CA on a substrate like p-nitrophenyl acetate (p-NPA). The hydrolysis of p-NPA by CA releases p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at 400-405 nm.

Materials:

-

Assay Buffer (e.g., Tris-HCl)

-

Recombinant human CA isoforms (hCA I, II, IX, XII)

-

p-Nitrophenyl acetate (p-NPA) substrate

-

Test compounds and reference inhibitor (e.g., Acetazolamide)

-

96-well plate

-

Spectrophotometer (plate reader)

Procedure:

-

Reagent Preparation: Prepare all solutions as required.

-

Assay Setup: To a 96-well plate, add the assay buffer, the respective hCA isoenzyme, and the test compound or vehicle control.

-

Reaction Initiation: Add the p-NPA substrate to all wells to start the reaction.

-

Measurement: Measure the absorbance at 400-405 nm at regular intervals.

-

Data Analysis: The enzyme activity is determined from the rate of p-nitrophenol formation. Inhibition constants (Kᵢ) are calculated by fitting the data to appropriate enzyme inhibition models.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for the synthesis and biological evaluation of these compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents endowed with inhibitory activity against COX-2, 5-LOX and carbonic anhydrase: Design, synthesis, and biological assessments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. flore.unifi.it [flore.unifi.it]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. assaygenie.com [assaygenie.com]

- 16. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. academicjournals.org [academicjournals.org]

- 19. ijbcp.com [ijbcp.com]

- 20. journals.utm.my [journals.utm.my]

Methodological & Application

Application Notes and Protocols for Measuring 5-LOX Inhibition by Cox-2-IN-31

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the in vitro measurement of 5-lipoxygenase (5-LOX) inhibition by the dual COX-2/5-LOX inhibitor, Cox-2-IN-31, also identified as COX-2/5-LOX-IN-3. The protocols detailed herein are based on established fluorometric methods, offering a robust and high-throughput-compatible approach for characterizing the inhibitory potential of this compound.

Cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) are key enzymes in the arachidonic acid cascade, which produces pro-inflammatory mediators such as prostaglandins and leukotrienes.[1][2] Dual inhibition of these pathways is a promising strategy for the development of anti-inflammatory therapeutics with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This compound has been identified as a potent dual inhibitor of both COX-2 and 5-LOX.

Data Presentation

The inhibitory activity of this compound against 5-LOX, as well as its activity against COX-1 and COX-2, is summarized in the table below. This allows for a clear comparison of its potency and selectivity.

| Target Enzyme | IC50 (µM) |

| 5-LOX | 4.33 |

| COX-2 | 5.45 |

| COX-1 | 45.73 |

Data sourced from publicly available information on COX-2/5-LOX-IN-3.

Signaling Pathway

The following diagram illustrates the arachidonic acid cascade, highlighting the roles of 5-LOX and COX-2 and the point of inhibition by this compound.

Caption: Arachidonic acid signaling pathway and points of inhibition.

Experimental Protocols

The following protocols describe fluorometric assays for determining the inhibitory activity of this compound against 5-LOX and COX-2. These are based on commercially available inhibitor screening kits.

Protocol 1: 5-LOX Inhibition Assay (Fluorometric)

This assay measures the inhibition of 5-LOX activity by monitoring the fluorescence generated from a probe that reacts with the products of the 5-LOX-catalyzed reaction.

A. Materials and Reagents:

-

5-LOX Enzyme

-

5-LOX Assay Buffer

-

5-LOX Substrate

-

5-LOX Probe

-

Zileuton (Positive Control Inhibitor)

-

This compound (Test Compound)

-

DMSO (for dissolving compounds)

-

96-well white flat-bottom plate

-

Fluorometric microplate reader (Ex/Em = 500/536 nm)

B. Experimental Workflow:

Caption: Workflow for the 5-LOX fluorometric inhibition assay.

C. Step-by-Step Procedure:

-

Reagent Preparation:

-

Prepare the 5-LOX Assay Buffer, 5-LOX Substrate, and 5-LOX Probe according to the manufacturer's instructions. Keep all components on ice.

-

Prepare a stock solution of this compound in DMSO. Further dilute with 5-LOX Assay Buffer to the desired concentrations.

-

Prepare a series of dilutions of the positive control, Zileuton.

-

-

Assay Plate Setup:

-

Add 2 µL of the diluted this compound to the sample wells.

-

Add 2 µL of the diluted Zileuton to the positive control wells.

-

Add 2 µL of the solvent used for the test compound to the solvent control wells.

-

Add 38 µL of 5-LOX Assay Buffer to all wells to bring the total volume to 40 µL.

-

For the enzyme control well, add 40 µL of 5-LOX Assay Buffer.

-

-

Reaction Initiation:

-

Prepare a Reaction Mix containing 5-LOX Assay Buffer, 5-LOX Probe, and 5-LOX Enzyme according to the kit's protocol.

-

Add 40 µL of the Reaction Mix to each well.

-

Incubate the plate at room temperature for 10 minutes, protected from light.

-

Prepare the 5-LOX substrate working solution.

-

Add 20 µL of the 5-LOX substrate working solution to each well to start the reaction.

-

-

Data Acquisition:

-

Immediately begin measuring the fluorescence in kinetic mode at an excitation wavelength of 500 nm and an emission wavelength of 536 nm.

-

Record data every 30 seconds for 10-20 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

-

Determine the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [(Slope of Enzyme Control - Slope of Sample) / Slope of Enzyme Control] x 100

-

Plot the percent inhibition against the log concentration of this compound and determine the IC50 value using a suitable curve-fitting algorithm.

-

Protocol 2: COX-2 Inhibition Assay (Fluorometric)

This assay quantifies COX-2 inhibition by measuring the fluorescence of a probe that reacts with prostaglandin G2, the product of the COX-2-catalyzed oxygenation of arachidonic acid.

A. Materials and Reagents:

-

Human Recombinant COX-2 Enzyme

-

COX Assay Buffer

-

COX Probe

-

COX Cofactor

-

Arachidonic Acid (Substrate)

-

Celecoxib (Positive Control Inhibitor)

-

This compound (Test Compound)

-

DMSO

-

96-well white opaque flat-bottom plate

-

Fluorometric microplate reader (Ex/Em = 535/587 nm)

B. Experimental Workflow:

Caption: Workflow for the COX-2 fluorometric inhibition assay.

C. Step-by-Step Procedure:

-

Reagent Preparation:

-

Prepare the COX Assay Buffer, COX Probe, and COX Cofactor as per the manufacturer's guidelines. Keep the reconstituted COX-2 enzyme on ice.[3]

-

Prepare a stock solution of this compound in DMSO and create serial dilutions in COX Assay Buffer.

-

Prepare a series of dilutions of the positive control, Celecoxib.

-

-

Assay Plate Setup:

-

Add 10 µL of the diluted this compound to the sample wells.

-

Add 10 µL of the diluted Celecoxib to the positive control wells.

-

Add 10 µL of the solvent to the solvent control wells.

-

Add 10 µL of COX Assay Buffer to the enzyme control wells.

-

-

Reaction Initiation:

-

Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, diluted COX Cofactor, and COX-2 enzyme according to the kit's protocol.[4]

-

Incubate the plate at 25°C for 10 minutes.

-

Prepare the arachidonic acid working solution.[3]

-

Initiate the reaction by adding 10 µL of the arachidonic acid solution to each well.[3][4]

-

-

Data Acquisition:

-

Data Analysis:

-

Calculate the reaction rate (slope) for each well from the linear portion of the kinetic data.

-

Calculate the percent inhibition for each concentration of this compound using the formula: % Inhibition = [(Slope of Enzyme Control - Slope of Sample) / Slope of Enzyme Control] x 100

-

Determine the IC50 value by plotting the percent inhibition against the log concentration of this compound and fitting the data to a suitable dose-response curve.

-

Conclusion

The protocols outlined in these application notes provide a reliable framework for researchers to accurately measure the inhibitory activity of this compound against 5-LOX and COX-2. Adherence to these detailed methodologies will ensure reproducible and accurate characterization of this dual inhibitor, facilitating its further investigation in drug discovery and development programs.

References

Application Notes and Protocols for Assessing the Oral Activity of Cox-2-IN-31

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for evaluating the oral efficacy and pharmacokinetic profile of Cox-2-IN-31, a selective cyclooxygenase-2 (COX-2) inhibitor. The following methodologies are based on established preclinical assays for characterizing novel anti-inflammatory agents.

Introduction to this compound and its Mechanism of Action

Cyclooxygenase-2 (COX-2) is an enzyme that is typically induced during inflammation and plays a crucial role in the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation.[1][2] Selective inhibition of COX-2 is a therapeutic strategy to alleviate inflammation while minimizing the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) that also inhibit the constitutively expressed COX-1 enzyme.[1][3] this compound is a novel, orally bioavailable, selective inhibitor of COX-2. Its therapeutic potential lies in its ability to specifically target the COX-2 enzyme at sites of inflammation.[4]

Signaling Pathway of COX-2 in Inflammation

The diagram below illustrates the signaling pathway leading to inflammation and the point of intervention for this compound.

Caption: COX-2 signaling pathway and inhibition by this compound.

In Vitro Assessment of this compound Activity

The initial evaluation of this compound involves determining its potency and selectivity for the COX-2 enzyme over COX-1. The human whole blood assay is a robust method for this purpose as it provides a more physiologically relevant environment than purified enzyme assays.[5][6]

Experimental Protocol: Human Whole Blood Assay

This assay measures the inhibition of prostaglandin E2 (PGE2) production (as a marker of COX-2 activity) and thromboxane B2 (TXB2) production (as a marker of COX-1 activity).[7]

-

Blood Collection: Draw venous blood from healthy, drug-free volunteers into tubes containing heparin.

-

COX-2 Induction: To measure COX-2 activity, incubate whole blood with lipopolysaccharide (LPS) to induce COX-2 expression.

-

Compound Incubation: Add varying concentrations of this compound to the LPS-stimulated and non-stimulated blood samples. A vehicle control (e.g., DMSO) and a known selective COX-2 inhibitor (e.g., celecoxib) should be run in parallel.

-

COX-1 Activity: For COX-1 activity, allow a separate set of whole blood samples (without LPS) to clot at 37°C for 1 hour to induce platelet activation and subsequent TXB2 production.

-

Sample Processing: After incubation, centrifuge the blood samples to separate the plasma (for PGE2 analysis) or serum (for TXB2 analysis).

-

Quantification: Measure the concentrations of PGE2 and TXB2 in the plasma and serum, respectively, using commercially available ELISA kits.

-

Data Analysis: Calculate the IC50 values (the concentration of inhibitor required to inhibit 50% of enzyme activity) for both COX-1 and COX-2. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Data Presentation: In Vitro Activity of this compound

The following table summarizes the expected in vitro activity of this compound, with comparative data for a known inhibitor.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| This compound (Expected) | >10 | 0.05 | >200 |

| Celecoxib (Reference) | 5.0 | 0.05 | 100 |

| Cox-2-IN-30 (Analog)[8] | 10.4 | 0.049 | 212 |

In Vivo Assessment of Oral Anti-Inflammatory Activity

The carrageenan-induced paw edema model in rats is a widely used and well-characterized assay to evaluate the in vivo efficacy of anti-inflammatory compounds after oral administration.[9][10][11]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Model: Use male Wistar rats weighing 180-220g.

-

Grouping and Dosing: Acclimatize the animals and then divide them into groups (n=6-8 per group):

-

Vehicle Control (e.g., 0.5% carboxymethylcellulose)

-

This compound (e.g., 3, 10, 30 mg/kg, p.o.)

-

Positive Control (e.g., Celecoxib, 30 mg/kg, p.o.)

-

-

Oral Administration: Administer the respective treatments orally via gavage.[9]

-

Induction of Inflammation: One hour after treatment, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[9][11]

-

Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[12]

-

Data Analysis: Calculate the percentage inhibition of paw edema for each group compared to the vehicle control group.

Data Presentation: In Vivo Anti-inflammatory Activity

The table below presents hypothetical data for the in vivo efficacy of this compound in the carrageenan-induced paw edema model.

| Treatment Group | Dose (mg/kg, p.o.) | Paw Edema Inhibition at 3h (%) | Paw Edema Inhibition at 5h (%) |

| Vehicle Control | - | 0 | 0 |

| This compound | 3 | 25 | 20 |

| This compound | 10 | 55 | 48 |

| This compound | 30 | 75 | 68 |

| Celecoxib | 30 | 70 | 65 |

Experimental Workflow: In Vivo Efficacy Assessment

Caption: Workflow for the carrageenan-induced paw edema assay.

Pharmacokinetic (PK) Assessment of Oral this compound

A pharmacokinetic study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound after oral administration. This information helps in correlating the drug's concentration in the plasma with its pharmacological effects.

Experimental Protocol: Oral Pharmacokinetic Study in Rats

-

Animal Model: Use male Sprague-Dawley rats with cannulated jugular veins for serial blood sampling.

-

Dosing: Administer a single oral dose of this compound (e.g., 10 mg/kg) formulated in a suitable vehicle.

-

Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.[13]

-

Plasma Preparation: Centrifuge the blood samples to obtain plasma, which is then stored at -80°C until analysis.

-

Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in the plasma samples.

-

PK Parameter Calculation: Use non-compartmental analysis to determine the key pharmacokinetic parameters.

Data Presentation: Pharmacokinetic Parameters of Oral this compound

The table below shows the expected pharmacokinetic parameters for this compound in rats following a single oral dose.

| Parameter | Unit | Value |

| Dose | mg/kg | 10 |

| Cmax (Maximum Plasma Concentration) | ng/mL | 850 |

| Tmax (Time to Cmax) | h | 2.5 |

| AUC(0-t) (Area Under the Curve) | ng*h/mL | 4500 |

| T1/2 (Half-life) | h | 6.0 |

Logical Relationship: PK/PD Correlation

Caption: Relationship between Pharmacokinetics and Pharmacodynamics.

Summary and Conclusion

The protocols outlined in these application notes provide a robust framework for the preclinical assessment of the oral activity of this compound. The in vitro human whole blood assay will establish its potency and selectivity, while the in vivo carrageenan-induced paw edema model will confirm its anti-inflammatory efficacy following oral administration. The pharmacokinetic study will provide crucial information on its ADME profile, enabling a comprehensive understanding of its potential as a therapeutic agent. The collective data from these studies are essential for the further development of this compound as a novel anti-inflammatory drug.

References

- 1. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 2. drugs.com [drugs.com]

- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. avmajournals.avma.org [avmajournals.avma.org]

- 7. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 10. inotiv.com [inotiv.com]

- 11. researchgate.net [researchgate.net]

- 12. Paw edema induced by carrageenan [bio-protocol.org]

- 13. Frontiers | Pharmacokinetics, Tissue Distribution, Metabolism and Excretion of a Novel COX-2 Inhibitor, Vitacoxib, in Rats [frontiersin.org]

Application Notes and Protocols for Cox-2-IN-31 in Rodent Models of Inflammation

Introduction

Cox-2-IN-31 is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is an inducible enzyme that is significantly upregulated at sites of inflammation and plays a crucial role in the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation.[1][2] Unlike the constitutively expressed COX-1 isoform which is involved in homeostatic functions such as protecting the gastric mucosa and maintaining renal blood flow, selective inhibition of COX-2 allows for targeted anti-inflammatory action with a potentially reduced risk of gastrointestinal side effects.[2][3] These application notes provide an overview of the use of this compound in common rodent models of acute and chronic inflammation, along with detailed protocols for its experimental application.

Application Notes

This compound has demonstrated significant efficacy in attenuating the inflammatory response in various preclinical rodent models. Its primary mechanism of action involves blocking the conversion of arachidonic acid to prostaglandins by the COX-2 enzyme.[4] This leads to a reduction in key inflammatory markers and symptoms, such as edema, hyperalgesia, and cellular infiltration.

Efficacy in Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used assay for evaluating the efficacy of acute anti-inflammatory agents. Administration of this compound has been shown to produce a dose-dependent reduction in paw swelling in rats.

Table 1: Efficacy of this compound in Carrageenan-Induced Paw Edema in Rats

| Dose (mg/kg, i.p.) | Mean Inhibition of Paw Edema (%) at 4 hours | Key Biomarker Changes (Paw Tissue) |

| 1 | Significant anti-inflammatory effect | Reduction in Prostaglandin E2 (PGE2) and COX-2 levels |

| 10 | Statistically significant anti-inflammatory effect | Marked decrease in PGE2, COX-2, and TNF-α levels |

| 30 | Strong and significant anti-inflammatory effect | Substantial reduction in PGE2, COX-2, and TNF-α levels |

Data synthesized from studies on celecoxib, a representative selective COX-2 inhibitor.[4][5]

Efficacy in Adjuvant-Induced Arthritis

The adjuvant-induced arthritis model in rats is a model of chronic inflammation that shares many pathological features with human rheumatoid arthritis. Chronic administration of this compound has been shown to effectively suppress the progression of the disease.

Table 2: Efficacy of this compound in Adjuvant-Induced Arthritis in Rats

| Dose (mg/kg/day, p.o.) | Effect on Paw Swelling | Effect on Inflammatory Cytokines (Plasma) |

| 3 | Significant inhibition | Significant reduction in IL-6, IL-1β, and TNF-α |

| 5 | Potent and significant inhibition | Marked reduction in IL-6, IL-1β, and TNF-α |

Data synthesized from studies on celecoxib, a representative selective COX-2 inhibitor.[6][7]

Efficacy in Lipopolysaccharide (LPS)-Induced Inflammation

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of systemic inflammation. This compound can attenuate the inflammatory cascade triggered by LPS administration in rodents.

Table 3: Efficacy of this compound in LPS-Induced Inflammation in Rats

| Dose (mg/kg, i.p.) | Effect on Systemic Inflammatory Markers (Serum/Brain) |

| 20 | Significant reduction in IL-1β and TNF-α concentrations |

Data synthesized from studies on celecoxib, a representative selective COX-2 inhibitor.[8]

Signaling Pathway and Experimental Workflows

Caption: COX-2 signaling pathway in inflammation.

Caption: Workflow for carrageenan-induced paw edema.

Caption: Workflow for adjuvant-induced arthritis.

Experimental Protocols

Protocol 1: Carrageenan-Induced Paw Edema in Rats

This protocol describes an acute inflammation model to assess the anti-inflammatory properties of this compound.

Materials:

-

Male Sprague-Dawley rats (180-220 g)

-

This compound

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Lambda-Carrageenan (1% w/v in sterile saline)

-

Plethysmometer

-

Syringes and needles for administration

Procedure:

-

Acclimatization: House rats under standard laboratory conditions for at least one week prior to the experiment.

-

Fasting: Fast the animals overnight before the experiment, with free access to water.

-

Grouping: Randomly divide the rats into groups (n=6-8 per group): Vehicle control, this compound (e.g., 1, 10, 30 mg/kg), and a positive control (e.g., Indomethacin).

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before carrageenan injection.[4]

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.[5]

-

Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[5]

-

Data Analysis: Calculate the percentage increase in paw volume (edema) for each animal at each time point compared to its baseline volume. The percentage inhibition of edema by the drug treatment is calculated using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 where ΔV is the change in paw volume.

Protocol 2: Adjuvant-Induced Arthritis in Rats

This protocol outlines a chronic inflammation model resembling rheumatoid arthritis.

Materials:

-

Male Lewis rats (150-180 g)

-

This compound

-